5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Construction of the Pyrrolone Core: The pyrrolone ring can be synthesized via a condensation reaction involving an appropriate diketone and an amine.
Substitution Reactions: Introduction of the amino group and the dimethylphenyl group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzothiazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use in developing new therapeutic agents due to its unique structure.
Industry
Materials Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
The presence of the 2,3-dimethylphenyl group in “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,3-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one” may confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(2,3-dimethylphenyl)-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-11-6-5-8-14(12(11)2)22-10-15(23)17(18(22)20)19-21-13-7-3-4-9-16(13)24-19/h3-9,20,23H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYVPIBGZXGAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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